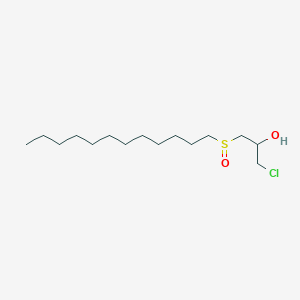![molecular formula C17H15ClF3N3 B11469420 5-Tert-butyl-3-(3-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11469420.png)
5-Tert-butyl-3-(3-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-3-(3-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: is a complex heterocyclic compound with a unique structure. Let’s break it down:
5-Tert-butyl: This refers to the tert-butyl group (tert-butyl radical) attached at position 5 of the pyrazolo[1,5-a]pyrimidine ring.
3-(3-chlorophenyl): The compound contains a phenyl ring with a chlorine substituent at position 3.
7-(trifluoromethyl): The trifluoromethyl group is attached at position 7 of the pyrazolo[1,5-a]pyrimidine core.
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound may vary, one common approach involves cyclization reactions. For example, a key step could be the condensation of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine ring system.
Reaction Conditions::- Cyclization reactions often require elevated temperatures and suitable catalysts.
- Protecting groups (such as tert-butyl) are used during synthesis to prevent unwanted side reactions.
Industrial Production:: Industrial-scale production methods may involve efficient and scalable processes, but detailed information on large-scale synthesis is proprietary.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.
Substitution: Substituents (e.g., chlorine, trifluoromethyl) can participate in substitution reactions.
Reduction: Reduction of functional groups (e.g., nitro to amino) is possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids.
Reduction: Reducing agents (e.g., lithium aluminum hydride, NaBH₄).
Major Products:: The major products depend on reaction conditions and regioselectivity. Isolation and characterization are crucial to identify specific derivatives.
Scientific Research Applications
This compound has diverse applications:
Medicinal Chemistry: It might exhibit pharmacological properties (e.g., anticancer, antimicrobial).
Materials Science: Potential use in organic electronics or materials with unique properties.
Agrochemicals: Could be explored for crop protection.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related pyrazolo[1,5-a]pyrimidines. Its unique substituents contribute to its distinct properties.
Properties
Molecular Formula |
C17H15ClF3N3 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
5-tert-butyl-3-(3-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H15ClF3N3/c1-16(2,3)13-8-14(17(19,20)21)24-15(23-13)12(9-22-24)10-5-4-6-11(18)7-10/h4-9H,1-3H3 |
InChI Key |
CNZIOJYIKSOJSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)C(F)(F)F)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11469338.png)

![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11469353.png)
![N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B11469368.png)
![N-(4-ethylphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11469380.png)

![2-amino-4-(2,5-dimethyl-3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}phenyl)-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11469387.png)
![N-{2-[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-methoxybenzamide](/img/structure/B11469394.png)
![5-acetyl-8-(4-chlorophenyl)-6,12-dimethyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3,6,12-tetraen-10-one](/img/structure/B11469399.png)
![4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B11469400.png)
![7-(2-Chloro-6-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11469401.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11469406.png)
![8-(3,4-dimethoxyphenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11469414.png)
![3-(4-chlorophenyl)-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11469429.png)
